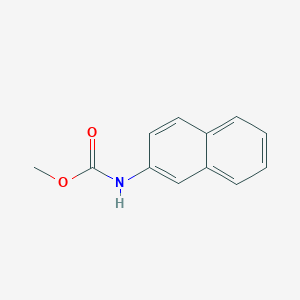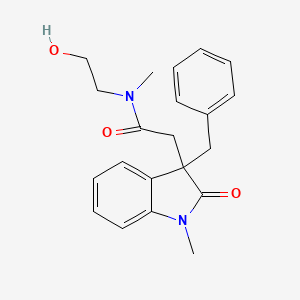![molecular formula C13H13Cl2N3O B5292908 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as SR-9009, is a synthetic compound that belongs to the class of Rev-Erb agonists. It was first discovered in 2012 by a team of researchers at the Scripps Research Institute. SR-9009 has gained attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture.
Mechanism of Action
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide works by binding to and activating the nuclear receptor Rev-Erb, which is involved in the regulation of various metabolic processes, including lipid and glucose metabolism, circadian rhythm, and inflammation. Activation of Rev-Erb by 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide leads to the upregulation of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid oxidation, resulting in improved metabolic function and increased energy expenditure.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including:
- Improved metabolic function: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose and lipid metabolism in animal models of obesity and diabetes.
- Increased energy expenditure: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to increase energy expenditure and reduce fat mass in animal models of obesity.
- Enhanced endurance: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance endurance and improve muscle strength in animal models of muscle wasting diseases.
- Reduced inflammation: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation in animal models of obesity and diabetes.
- Improved plant growth: 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve plant growth and increase crop yield by enhancing photosynthesis and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. Advantages include its ability to improve metabolic function and increase energy expenditure, making it a useful tool for studying metabolic disorders and obesity. Its ability to enhance endurance and improve muscle strength also makes it a useful tool for studying muscle wasting diseases. Limitations include its high cost and limited availability, as well as its potential for off-target effects and toxicity.
Future Directions
There are several future directions for research on 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, including:
- Further studies on its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.
- Further studies on its potential applications in the treatment of muscle wasting diseases, such as muscular dystrophy and sarcopenia.
- Further studies on its potential applications in the field of sports, including its effects on endurance and fatigue.
- Further studies on its potential applications in agriculture, including its effects on plant growth and crop yield.
- Further studies on its mechanism of action and potential off-target effects.
Synthesis Methods
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-chlorobenzyl bromide in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has been shown to improve metabolic function and reduce inflammation in animal models of obesity and diabetes. It has also been shown to enhance endurance and improve muscle strength in animal models of muscle wasting diseases.
In the field of sports, 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has gained attention as a potential performance-enhancing drug due to its ability to increase endurance and reduce fatigue. However, its use in sports is prohibited by the World Anti-Doping Agency.
In the field of agriculture, 4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve plant growth and increase crop yield by enhancing photosynthesis and reducing oxidative stress.
properties
IUPAC Name |
4-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-18-12(11(15)8-17-18)13(19)16-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBPQQVJGSYXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5292828.png)
![2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid](/img/structure/B5292839.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylacetamide](/img/structure/B5292847.png)
![N-ethyl-N-({3-[(2-propylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5292851.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5292856.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)

![N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)


![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)